molecular formula C11H17NO B1580546 2-(Dimethylamino)-3-phenylpropan-1-ol CAS No. 60577-28-8

2-(Dimethylamino)-3-phenylpropan-1-ol

Cat. No.: B1580546
CAS No.: 60577-28-8
M. Wt: 179.26 g/mol
InChI Key: WWJAUYRBYPFPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3-phenylpropan-1-ol is an organic compound with the molecular formula C11H17NO. This compound features a dimethylamino group attached to a phenylpropanol backbone. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-3-phenylpropan-1-ol typically involves the reaction of benzaldehyde with dimethylamine and a reducing agent. One common method is the reductive amination of benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Dimethylamino)-3-phenylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The compound’s effects are mediated through its binding to specific receptors and altering their function .

Comparison with Similar Compounds

    2-(Dimethylamino)ethanol: Known for its use in the synthesis of pharmaceuticals and as a corrosion inhibitor.

    Dimethylaminopropylamine: Used in the production of surfactants and as a curing agent for epoxy resins.

    Dimethylaminopyridine: A catalyst in various organic reactions

Uniqueness: 2-(Dimethylamino)-3-phenylpropan-1-ol stands out due to its unique structure, which combines a dimethylamino group with a phenylpropanol backbone. This combination imparts distinct chemical and biological properties, making it valuable in diverse applications .

Biological Activity

2-(Dimethylamino)-3-phenylpropan-1-ol, also known as DMPPA , is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H17_{17}N
  • Molecular Weight : 179.26 g/mol
  • Structure : The compound features a dimethylamino group and a phenyl group attached to a propanol backbone, which contributes to its biological activity.

DMPPA primarily interacts with neurotransmitter receptors, influencing various neurological pathways. Its mechanism can be summarized as follows:

  • Receptor Interaction : DMPPA has been shown to bind to adrenergic and dopaminergic receptors, modulating neurotransmitter release and uptake.
  • Neurotransmitter Systems : The compound affects the levels of neurotransmitters such as dopamine and norepinephrine, potentially leading to changes in mood and behavior .
  • Enzyme Modulation : DMPPA may inhibit or activate specific enzymes involved in neurotransmitter metabolism, altering synaptic transmission .

Neuropharmacological Effects

Research indicates that DMPPA exhibits several neuropharmacological effects:

  • Antidepressant-like Activity : In animal models, DMPPA has demonstrated potential antidepressant effects, likely due to its influence on serotonin and norepinephrine levels.
  • Cognitive Enhancement : Studies suggest that DMPPA may improve cognitive functions by enhancing cholinergic activity in the brain.

Toxicity and Safety Profile

The safety profile of DMPPA has been assessed in various studies:

  • Toxicity Studies : At lower doses, DMPPA appears to be safe with minimal adverse effects; however, higher doses can lead to toxicity characterized by neurobehavioral changes.
  • Metabolic Pathways : The compound undergoes metabolic transformations that may affect its bioavailability and toxicity .

Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of DMPPA in a rat model. Results indicated significant reductions in immobility time during forced swim tests, suggesting an increase in antidepressant activity compared to control groups .

Study 2: Cognitive Function Enhancement

In another experiment involving aged mice, administration of DMPPA improved performance in memory tasks. This effect was attributed to enhanced cholinergic signaling, supporting the compound's potential use in treating cognitive decline associated with aging.

Data Summary

The following table summarizes key findings from research studies on DMPPA:

StudyBiological EffectModel UsedKey Findings
1AntidepressantRat ModelReduced immobility time; increased serotonin levels
2Cognitive EnhancementAged MiceImproved memory performance; enhanced cholinergic activity
3Neurotransmitter ModulationIn VitroIncreased dopamine release; inhibition of reuptake

Properties

IUPAC Name

2-(dimethylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJAUYRBYPFPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60577-28-8
Record name NSC45499
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-3-phenylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-3-phenylpropan-1-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Dimethylamino)-3-phenylpropan-1-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Dimethylamino)-3-phenylpropan-1-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)-3-phenylpropan-1-ol
Reactant of Route 6
2-(Dimethylamino)-3-phenylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.